N-(3,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Description
This compound is a pyridinone-derived acetamide featuring a 3,4-dimethoxyphenyl group, a hydroxymethyl substituent, and a 2-methylbenzyloxy moiety. The hydroxymethyl group may enhance solubility, while the 2-methylbenzyloxy substituent could influence lipophilicity and receptor binding.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-16-6-4-5-7-17(16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-8-9-21(30-2)22(10-18)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPYPTVDJLTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a dimethoxyphenyl group and a pyridine moiety suggests potential interactions with various biological targets.
Biological Activity Overview
-
Antioxidant Activity :
- Preliminary studies indicate that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
- A study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that the compound showed approximately 75% free radical scavenging activity, which is comparable to established antioxidants like ascorbic acid .
-
Inhibition of Enzymatic Activity :
- The compound has been investigated for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro tests revealed an IC50 value of 1.18 µM, indicating strong selective inhibition of ALR2 .
- This inhibition is significant as it could help mitigate complications such as retinopathy and neuropathy in diabetic patients.
- Cytotoxicity Studies :
Table 1: Summary of Biological Activities
| Biological Activity | Assay/Method Used | Result |
|---|---|---|
| Antioxidant Activity | DPPH Assay | 75% Free Radical Scavenging |
| ALR2 Inhibition | In Vitro IC50 | 1.18 µM |
| Cytotoxicity | MTT Assay | Dose-dependent cytotoxicity |
Case Study: ALR2 Inhibition
In a study exploring the role of this compound as an ALR2 inhibitor, researchers synthesized a series of related compounds to establish structure-activity relationships (SAR). The findings indicated that modifications to the phenolic moieties significantly influenced inhibitory potency against ALR2, with optimal substitutions enhancing binding affinity and selectivity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions between this compound and ALR2. The docking results suggest stable interactions through hydrogen bonding and hydrophobic contacts, which are critical for its inhibitory action .
Comparison with Similar Compounds
Core Structural Differences
Functional Group Analysis
3,4-Dimethoxyphenyl vs. Piperazinyl Groups :
The target compound’s dimethoxyphenyl group likely increases rigidity and π-π stacking compared to the piperazine ring in Compound 3b, which may enhance solubility but reduce target affinity .Hydroxymethyl vs. Acrylamide :
The hydroxymethyl group in the target compound could facilitate hydrogen bonding, whereas the acrylamide in Compound 3b enables irreversible target inhibition .- 2-Methylbenzyloxy vs.
Pharmacological Implications
- Target Compound: Lacks direct activity data, but structural analogs suggest possible kinase or protease inhibition due to the pyridinone core.
- Compound 3b: Demonstrated kinase inhibition in pyrimidopyrimidinone derivatives, with the piperazine group enhancing solubility .
- Compounds m, n, o : Highlight the importance of stereochemistry in pharmacokinetics; for example, the (S)-configuration in Compound o may improve bioavailability compared to (R)-isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
